9-Borabicyclo(3.3.1)nonane, 9-phenyl-

CAS No.: 23418-91-9

Cat. No.: VC20663053

Molecular Formula: C14H19B

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23418-91-9 |

|---|---|

| Molecular Formula | C14H19B |

| Molecular Weight | 198.11 g/mol |

| IUPAC Name | 9-phenyl-9-borabicyclo[3.3.1]nonane |

| Standard InChI | InChI=1S/C14H19B/c1-2-6-12(7-3-1)15-13-8-4-9-14(15)11-5-10-13/h1-3,6-7,13-14H,4-5,8-11H2 |

| Standard InChI Key | KQKLXJRTISVRJB-UHFFFAOYSA-N |

| Canonical SMILES | B1(C2CCCC1CCC2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Architecture

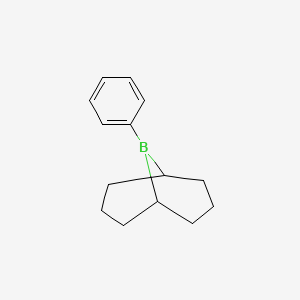

9-Borabicyclo[3.3.1]nonane, 9-phenyl- features a bicyclo[3.3.1]nonane scaffold where boron occupies the bridgehead position, bonded to a phenyl group. The molecular formula is C₁₄H₁₉B, with a molecular weight of 198.112 g/mol . The bicyclic structure imposes steric constraints that influence reactivity, while the phenyl group enhances electronic stabilization through conjugation.

Physicochemical Characteristics

Critical physical properties are summarized below:

| Property | Value |

|---|---|

| Density | 0.95 g/cm³ |

| Boiling Point | 286.5°C at 760 mmHg |

| Flash Point | 127.1°C |

| Vapor Pressure | 0.00454 mmHg at 25°C |

| Refractive Index | 1.521 |

| LogP | 3.496 |

These properties necessitate storage in inert atmospheres and avoidance of high temperatures to prevent decomposition .

Synthesis and Optimization

Reaction Methodology

The synthesis involves a two-step process:

-

Lithiation: Phenyl lithium (PhLi) in diethyl ether is added dropwise to 9-BBN in tetrahydrofuran (THF) at 0°C under argon .

-

Acid Quenching: Methanesulfonic acid (CH₃SO₃H) is introduced to protonate intermediates, followed by distillation to isolate the product .

Yield and Scalability

Kalbarczyk and Pasynkiewicz (1985) reported an 81% yield under optimized conditions . Key factors include strict temperature control (0°C), anhydrous solvents, and inert gas purging to mitigate side reactions. Scalability is feasible with continuous distillation systems to recover volatile byproducts like hydrogen gas .

Applications in Organic Synthesis

Hydroboration Reactions

The compound’s boron center facilitates regioselective hydroboration of alkenes and alkynes. For instance, Fang et al. (2007) demonstrated its utility in synthesizing chiral secondary alcohols via asymmetric hydroboration, achieving enantiomeric excesses >90% . The phenyl group’s electron-withdrawing nature enhances electrophilicity at boron, accelerating substrate activation.

Cross-Coupling Catalysis

Kimura et al. (2007) explored its role in Suzuki-Miyaura couplings, where it acted as a transmetalation agent for aryl halides . The bicyclic framework’s rigidity improved catalyst turnover by minimizing undesired boron aggregation.

Research Advancements

Mechanistic Insights

Nuclear magnetic resonance (NMR) studies reveal that the boron center adopts a trigonal planar geometry, with partial double-bond character in B-C interactions . Density functional theory (DFT) calculations corroborate this, showing delocalization of electron density from the phenyl ring to boron .

Comparative Reactivity

Compared to 9-BBN dimer (CAS 21205-91-4), the phenyl derivative exhibits reduced Lewis acidity due to aryl conjugation, making it less prone to hydrolysis . This stability broadens its applicability in protic media, where traditional boranes degrade rapidly.

Future Directions

Ongoing research aims to exploit 9-phenyl-9-BBN in photoinduced reactions and metallocene catalysis. Computational screens predict utility in C–H borylation of heteroarenes, leveraging its steric profile for site-selective functionalization. Advances in continuous-flow synthesis could further enhance yield and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume